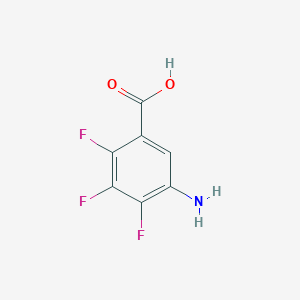

5-Amino-2,3,4-trifluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

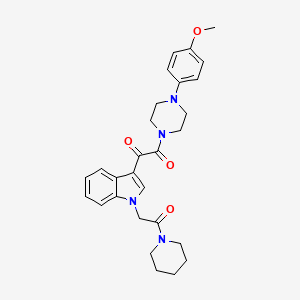

5-Amino-2,3,4-trifluorobenzoic acid is a derivative of benzoic acid with three fluorine substituents and an amino group . It is a white to light yellow crystal powder . It is used in the preparation of benzamide derivatives with potential anti-cancer properties .

Synthesis Analysis

The synthesis of 5-Amino-2,3,4-trifluorobenzoic acid can be achieved through a series of reactions. Starting with 2,3,4-Trifluorobenzoic acid, it is treated with concentrated nitric acid and sulfuric acid to give a nitro compound. This compound is then reduced with hydrogen in the presence of a palladium catalyst to generate 2,3,4-trifluoro-5-aminobenzoic acid .Molecular Structure Analysis

The molecular structure of 5-Amino-2,3,4-trifluorobenzoic acid consists of a benzene ring with three fluorine atoms, a carboxylic acid group, and an amino group . The presence of fluorine atoms contributes to the acidity of the carboxylic acid group .Chemical Reactions Analysis

5-Amino-2,3,4-trifluorobenzoic acid can undergo various chemical reactions. For instance, it can be diazotized and chlorinated with copper chloride and hydrochloric acid to produce 5-chloro-2,3,4-trifluorobenzoic acid .Physical And Chemical Properties Analysis

5-Amino-2,3,4-trifluorobenzoic acid is a solid at room temperature . It is a white to light yellow crystal powder .Wissenschaftliche Forschungsanwendungen

- Quinolone Antibacterial Intermediates : 5-Amino-2,3,4-trifluorobenzoic acid serves as an essential intermediate in the synthesis of quinolone antibacterial agents. These compounds play a crucial role in treating bacterial infections .

- Naftopidil Solubility Enhancement : A salt of this compound has been used to improve the solubility and permeability of naftopidil, a drug used in benign prostatic hyperplasia treatment .

- Potential D-Amino Acid Oxidase Inhibitor : 5-Amino-2,3,4-trifluorobenzoic acid and its isomer, 2,3,6-trifluorobenzoic acid, belong to a group of compounds with inhibitory activity against D-amino acid oxidases. These enzymes are implicated in mental disorders such as schizophrenia .

- Building Block for Dibenzoate Esters : Researchers use this compound as a synthetic building block for dibenzoate esters, which have applications in anticancer drug development .

- Tetrahalogenated Benzoic Acid : 5-Amino-2,3,4-trifluorobenzoic acid has been synthesized from methyl 2,3,4,5-tetrafluorobenzoate and shows promise in materials science .

Medicinal Chemistry and Drug Development

Neuroscience and Mental Health Research

Materials Science and Organic Synthesis

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

Wirkmechanismus

Target of Action

It is known that trifluorobenzoic acid derivatives are important intermediates for the synthesis of quinolone-3-carboxylic acid derivatives , which are known for their antibacterial properties .

Mode of Action

The fluorine electron withdrawing groups contribute to the ideal acidity of the carboxylic acid . This property could potentially influence the interaction of 5-Amino-2,3,4-trifluorobenzoic acid with its targets.

Biochemical Pathways

It is known that trifluorobenzoic acid derivatives are used in the synthesis of quinolone-3-carboxylic acid derivatives , which are known to interfere with bacterial DNA replication .

Result of Action

As a derivative of trifluorobenzoic acid, it may share some of the properties of other trifluorobenzoic acid derivatives, which are known to have antibacterial properties .

Eigenschaften

IUPAC Name |

5-amino-2,3,4-trifluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBTXBZKLHORRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1N)F)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2,3,4-trifluorobenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(Difluoromethoxy)-3-methoxyphenyl]formamido}acetic acid](/img/structure/B2641155.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2641156.png)

![2-Chloro-1-[4-[1-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]ethyl]piperazin-1-yl]propan-1-one](/img/structure/B2641157.png)

![4-methyl-6-(2-morpholino-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2641161.png)

![5-((2,4-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2641165.png)

![methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2641169.png)

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2641170.png)